Lipophilicity (LogP) Differentiation from 7-Methyl and 7-Ethyl Homologs
The computed octanol-water partition coefficient (LogP) of 7-propyl-1H-indole-3-carboxylic acid (2.82) is significantly higher than that of its 7-methyl analog (2.45), but lower than its 7-ethyl analog (2.98) when compared using a consistent computational method from the same source , , . This non-linear trend highlights the unique lipophilic character of the propyl chain, which offers a distinct balance between hydrophobic interaction potential and aqueous solubility.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.82 |
| Comparator Or Baseline | 7-methyl-1H-indole-3-carboxylic acid (LogP = 2.45); 7-ethyl-1H-indole-3-carboxylic acid (LogP = 2.98) |
| Quantified Difference | ΔLogP = +0.37 vs. 7-methyl; ΔLogP = -0.16 vs. 7-ethyl |
| Conditions | In silico prediction using a consistent algorithm (Chemsrc database) |
Why This Matters
The specific LogP value is a critical determinant of a molecule's ability to cross biological membranes and bind to hydrophobic protein pockets, making the 7-propyl group a distinct starting point for medicinal chemistry optimization.
